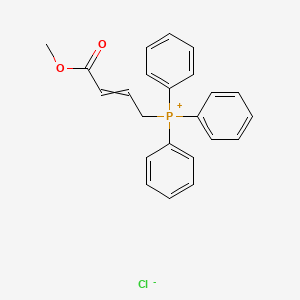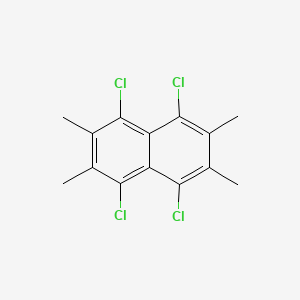
Silacyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions
2,3-Dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Fully saturated silicon-containing compounds.
Substitution: Substituted silicon derivatives with various functional groups.
科学的研究の応用
2,3-Dihydrosilete has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
作用機序
The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .
類似化合物との比較
Similar Compounds
2,3-Dihydroindole: Similar in structure but lacks silicon atoms.
2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.
2,3-Dihydrothiophene: Contains sulfur instead of silicon.
Uniqueness
2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.
特性
分子式 |
C3H5Si |
|---|---|
分子量 |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2 |
InChIキー |
GPYSWSYPQIBYAX-UHFFFAOYSA-N |
正規SMILES |
C1C[Si]=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
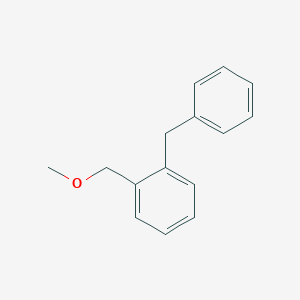
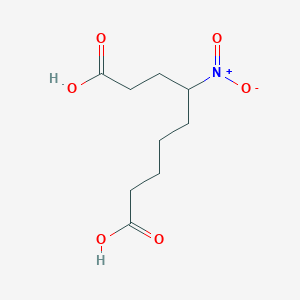
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
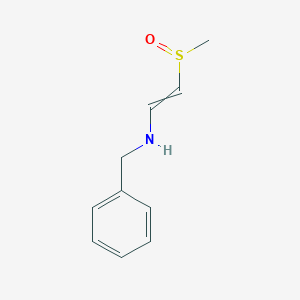

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

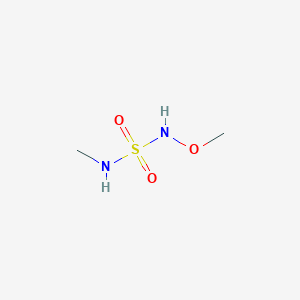
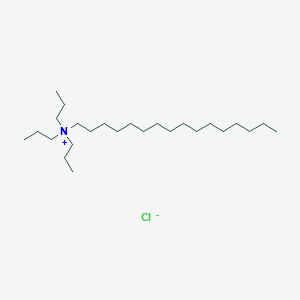

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
